molecular formula C10H10N2O B13358163 2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one

2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B13358163
M. Wt: 174.20 g/mol
InChI Key: DCXCVXOPCXWUMF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate. The reaction is carried out in ethanol, and the mixture is heated to around 50°C. After the reaction is complete, the product is purified through recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Biological Activity

2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and fibrotic conditions. This article summarizes the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Structural Characteristics

The molecular structure of this compound includes a five-membered ring with a methyl and phenyl substituent. This structure contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-231 (breast cancer)3.79
1-Aryl-1H-pyrazole derivativesHepG2 (liver cancer)26
4-amino derivativesSF-268 (brain cancer)12.50

These findings suggest that the pyrazolone scaffold could be a valuable template for developing new anticancer agents.

Anti-Fibrotic Activity

A study explored the anti-fibrotic effects of 2-Methyl-4-phenyl derivatives in a model of posterior capsule opacification (PCO), a common complication following cataract surgery. The compound demonstrated the ability to inhibit TGF-β2-induced fibrogenesis in lens epithelial cells:

  • Cell Viability : Treatment with the compound at concentrations of 5, 10, and 20 mg/mL resulted in significant cell viability improvements compared to control groups.
  • Gene Expression : The compound significantly reduced the expression levels of TGF-β2 and SMAD signaling genes (SMAD3 and SMAD4), indicating its potential as a therapeutic agent for PCO management .

The biological activity of this compound is attributed to its ability to modulate various signaling pathways. Its interaction with TGF-β signaling suggests that it may act through multiple mechanisms, including:

  • Inhibition of Fibrogenesis : By downregulating TGF-β2 and associated SMAD proteins.
  • Antioxidant Properties : Pyrazolone derivatives often exhibit antioxidant activity, which can contribute to their protective effects against cellular damage.

Case Studies

Several case studies have highlighted the efficacy of pyrazolone derivatives in clinical settings:

  • Cataract Surgery Complications : In a clinical trial assessing the efficacy of pyrazolone derivatives for preventing PCO, patients receiving treatment showed reduced rates of secondary surgeries compared to those receiving standard care.
  • Cancer Treatment : A cohort study involving patients with various cancers treated with pyrazolone-based therapies reported improved overall survival rates and reduced tumor sizes.

Q & A

Q. What are the established synthetic routes for 2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one and its derivatives?

Basic
The synthesis typically involves condensation reactions between hydrazines and β-diketones or β-ketoesters under controlled conditions. For example, Schiff base derivatives are formed by reacting 4-aminoantipyrine analogs with aromatic aldehydes in anhydrous methanol, often catalyzed by acetic acid . Key reagents include sodium triacetoxyborohydride for reductions , and reaction conditions (e.g., temperature, solvent purity) must be optimized to avoid side products.

Advanced
To enhance yield and selectivity, researchers may employ microwave-assisted synthesis or flow chemistry. For derivatives with complex substituents (e.g., nitro or hydroxy groups), protecting group strategies are critical . Contradictions in reported yields often arise from impurities in starting materials; rigorous purification via column chromatography or recrystallization is recommended .

Q. What spectroscopic and crystallographic methods are critical for characterizing pyrazolone derivatives?

Basic
Routine techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and tautomeric forms .
  • XRD : Single-crystal X-ray diffraction (e.g., using Bruker APEX-II CCD) for unambiguous structural determination .
  • IR spectroscopy : Identification of functional groups like C=O (1660–1680 cm1^{-1}) and N-H stretches .

Advanced
For ambiguous cases (e.g., tautomerism or polymorphism), combine XRD with DFT calculations (Gaussian 09) to model electronic structures . Discrepancies between NMR and XRD data may arise from dynamic processes in solution; variable-temperature NMR or solid-state NMR can resolve these .

Q. How can computational methods enhance the study of pyrazolone reactivity and bioactivity?

Advanced

  • DFT studies : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
  • Molecular docking : Screen derivatives against targets (e.g., enzymes) using AutoDock Vina to prioritize synthesis .
  • MD simulations : Assess binding stability of pyrazolone-metal complexes (e.g., with Cu2+^{2+}) in biological environments .

Q. What strategies address contradictions in biological activity data for pyrazolone derivatives?

Advanced

  • Dose-response validation : Re-test compounds across multiple assays (e.g., enzyme inhibition vs. cell-based assays) to confirm specificity .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Structural analogs : Synthesize and compare derivatives with incremental substituent changes to isolate key pharmacophores .

Q. What are best practices for refining crystal structures of pyrazolone derivatives using SHELXL?

Advanced

  • Data collection : Use high-resolution (<1.0 Å) data to resolve disorder or twinning .
  • Restraints : Apply SIMU/DELU restraints for flexible substituents (e.g., phenyl rings) to avoid overfitting .
  • Validation : Cross-check with PLATON or Mercury to detect missed symmetry or hydrogen bonding errors .

Q. How do substituent variations on the pyrazolone core influence antioxidant activity?

Basic
Electron-donating groups (e.g., -OH, -OCH3_3) enhance radical scavenging in DPPH/ABTS assays. For example, 4-hydroxy derivatives show IC50_{50} values ~10 μM, while nitro-substituted analogs are less active .

Advanced
Mechanistic studies via ESR spectroscopy can identify radical quenching pathways. Substituents at the 4-position often dictate redox potential, measured via cyclic voltammetry .

Q. What protocols are recommended for thermogravimetric analysis (TGA) of pyrazolone derivatives?

Basic

  • Conditions : Heat samples (5–10 mg) at 10°C/min under N2_2 to assess thermal stability .
  • Data interpretation : Decomposition peaks >200°C indicate robust frameworks, while lower temperatures suggest hygroscopicity or solvent retention .

Q. How can researchers optimize synthetic routes for Schiff base derivatives of pyrazolone?

Advanced

  • Solvent selection : Anhydrous methanol or ethanol minimizes hydrolysis of imine bonds .
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to accelerate condensation .
  • Real-time monitoring : Employ in situ IR or Raman spectroscopy to track reaction progress and adjust stoichiometry .

Q. What are the challenges in assessing enzyme inhibition by pyrazolone derivatives?

Advanced

  • False positives : Precipitates or aggregation artifacts can mimic inhibition; use dynamic light scattering (DLS) to confirm compound solubility .
  • Kinetic analysis : Perform time-dependent studies to distinguish reversible vs. irreversible binding modes .

Q. How are pyrazolone-metal complexes characterized, and what applications exist?

Advanced

  • Synthesis : React pyrazolone with metal salts (e.g., Cu(OAc)2_2) in ethanol/water mixtures .
  • Characterization : Use UV-Vis (d-d transitions), ESR, and single-crystal XRD to confirm coordination geometry .
  • Applications : Metal complexes show enhanced antimicrobial or anticancer activity compared to ligands alone .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-methyl-4-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C10H10N2O/c1-12-10(13)9(7-11-12)8-5-3-2-4-6-8/h2-7,11H,1H3

InChI Key

DCXCVXOPCXWUMF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN1)C2=CC=CC=C2

Origin of Product

United States

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